molecular formula C19H23Cl3N4 B2505152 N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine;dihydrochloride CAS No. 2413876-98-7

N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine;dihydrochloride

Cat. No. B2505152
M. Wt: 413.77
InChI Key: YAFQFNOUYXZVPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides, which are structurally related to the compound , involves analogue-based rational design, synthesis, and screening. The process includes the exploration of the effects of aryl groups and their substituents on the in-vitro potency of the compounds. Additionally, the study delves into the influence of selected functional groups on the 4-position of the chromene ring. The synthesis led to the discovery that 4-hydroxy derivatives exhibited excellent potency and selectivity. Furthermore, optical resolution and screening of alcohols indicated that (R)-(-)-isomers were generally more potent than their (S)-(+)-counterparts, with one isomer in particular, (R)-(-)-10e, demonstrating a good pharmacokinetic profile and efficacy in rodent models of neuropathic pain .

Molecular Structure Analysis

The molecular structure of the compound "N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine;dihydrochloride" is not directly discussed in the provided papers. However, the related compounds synthesized in the studies share a spiro[piperidine] framework, which is a common feature in the molecular structure of the compound of interest. The spiro[piperidine] moiety is a bicyclic system where the piperidine ring is fused to another ring system, in this case, a chromene or isoquinoline ring, which can significantly affect the compound's pharmacological properties .

Chemical Reactions Analysis

The synthesis of related compounds involves the use of the Pictet–Spengler reaction, which is a key step in forming the spiro[isoquinoline-4,4'-piperidine] framework. In this reaction, N-(2-nitrophenyl)sulfonyl serves as both an activating and protecting group, facilitating the formation of the desired spiro compounds with high yields. This reaction is crucial for constructing the spirocyclic core of the compounds and can be inferred to be relevant for the synthesis of the compound , given the structural similarities .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine;dihydrochloride" are not explicitly detailed in the provided papers. However, the properties of the related N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides, such as potency, selectivity, and pharmacokinetic profile, have been studied. The potency and selectivity are influenced by the substitution pattern on the aryl group and the functional groups on the chromene ring. The pharmacokinetic profile of these compounds, as exemplified by (R)-(-)-10e, was found to be favorable upon oral administration in Sprague-Dawley rats .

Scientific Research Applications

1. CCR5 Antagonists in HIV-1 Treatment

N-[(3-Chlorophenyl)methyl]spiro compounds have been identified as potent CCR5 antagonists, with potential applications in HIV-1 treatment. Notably, (2S)-2-(3-Chlorophenyl)-1-[N-(methyl)-N-(phenylsulfonyl)amino]-4-[spiro(2,3-dihydrobenzthiophene-3,4'-piperidin-1'-yl)]butane S-oxide (1b) has been highlighted for its strong inhibitory effect on CCR5 with an IC50 of 10 nM. This suggests its efficacy in blocking HIV-1 entry into cells, thereby offering a potential treatment avenue for HIV-1 infections (Finke et al., 2001).

2. Synthetic Bacteriochlorins

N-[(3-Chlorophenyl)methyl]spiro compounds have been utilized in the synthesis of bacteriochlorins with integrated spiro-piperidine units. This molecular design aids in preventing dehydrogenation, facilitates nitrogen derivatization, and allows the introduction of auxochromes for spectral tuning. The presence of the spiro-piperidinyl moiety doesn't significantly alter the decay pathways of the lowest singlet excited state of bacteriochlorin, indicating its stability and potential for application in near-infrared absorbers (Reddy et al., 2013).

3. σ-Receptor Ligands

Novel spiropiperidines have been synthesized as highly potent and subtype selective σ-receptor ligands. This suggests applications in neuropsychiatric and neurodegenerative disorders where the σ-receptor is implicated. Spiro compounds such as 1‘-benzyl-3-methoxy-3,4-dihydrospiro[[2]benzopyran-1,4‘-piperidine] have shown high affinity for σ1-receptor, making them potential candidates for therapeutic development (Maier & Wünsch, 2002).

4. Antimycobacterial Activity

N-[(3-Chlorophenyl)methyl]spiro compounds have been synthesized and shown to exhibit antimycobacterial activity. Compounds like 4-(4-fluorophenyl)-5-phenylpyrrolo(spiro[2.3'']oxindole)spiro[3.3']-1'-methyl-5'-(4-fluorophenylmethylidene)piperidin-4'-one (4e) demonstrated high potency against Mycobacterium tuberculosis H37Rv (MTB) and MDR-TB. This indicates potential for developing new treatments for tuberculosis, particularly in drug-resistant strains (Kumar et al., 2008).

5. Antihypertensive Activity

Spiro compounds have been synthesized and evaluated for their antihypertensive effects. Compounds such as dl-erythro-4'-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one showed promising results in lowering blood pressure in spontaneously hypertensive rats, indicating potential applications in managing hypertension (Clark et al., 1983).

Safety And Hazards

The safety information available indicates that Liproxstatin-1 is classified as a combustible solid . Its WGK is 3, and it has no applicable flash point .

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4.2ClH/c20-15-5-3-4-14(12-15)13-22-18-19(8-10-21-11-9-19)24-17-7-2-1-6-16(17)23-18;;/h1-7,12,21,24H,8-11,13H2,(H,22,23);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJXHSXGYBPGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=NCC3=CC(=CC=C3)Cl)NC4=CC=CC=C4N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine;dihydrochloride

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